molecular formula C20H19NO2S2 B11471255 N-{3-[hydroxy(phenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}thiophene-2-carboxamide CAS No. 936077-60-0

N-{3-[hydroxy(phenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}thiophene-2-carboxamide

Cat. No.: B11471255
CAS No.: 936077-60-0
M. Wt: 369.5 g/mol
InChI Key: UGVGHGJFWIBCOQ-UHFFFAOYSA-N
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Description

N-{3-[hydroxy(phenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}thiophene-2-carboxamide is a complex organic compound that features a benzothiophene core fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[hydroxy(phenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of a benzothiophene derivative with a thiophene carboxylic acid derivative under acidic or basic conditions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-{3-[hydroxy(phenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: HNO3, Br2

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

Chemical Properties and Reactivity

The compound features several functional groups that contribute to its reactivity:

  • Carboxamide Group : This group can undergo hydrolysis under acidic or basic conditions, producing a carboxylic acid and an amine.
  • Hydroxymethyl Group : It can participate in oxidation reactions to form carbonyl compounds or react with electrophiles in nucleophilic substitution reactions.

These properties suggest that the compound may be involved in various chemical reactions relevant to medicinal chemistry and organic synthesis.

Antimicrobial Properties

Thiophene derivatives are widely studied for their biological activities, particularly their antimicrobial properties. Preliminary studies indicate that compounds with thiophene and benzothiophene frameworks exhibit promising results against various bacterial strains. The specific compound may serve as a lead for developing new antimicrobial agents due to its structural characteristics .

Anticancer Potential

The potential anticancer activity of N-{3-[hydroxy(phenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}thiophene-2-carboxamide is supported by its structural similarities to other known anticancer agents. Research has shown that many thiophene derivatives demonstrate cytotoxic effects against cancer cell lines. This compound could be evaluated further for its efficacy in cancer treatment through in vitro assays targeting specific cancer types .

Pharmaceutical Applications

Given its promising biological activities, this compound has potential applications in pharmaceuticals:

  • Lead Compound Development : Its unique structure may inspire the synthesis of novel drugs targeting bacterial infections or cancer.
  • Agricultural Chemistry : Due to its structural similarity to known agrochemicals, it may also be explored as a plant protectant.

Antioxidant Activity Study

A study published in 2023 investigated the antioxidant properties of novel thiophene derivatives, including those similar to this compound. The findings suggested significant antioxidant activity, which is beneficial for preventing oxidative stress-related diseases .

Molecular Docking Studies

Molecular docking studies have been employed to evaluate the binding affinity of this compound with various biological targets such as enzymes or receptors involved in disease processes. These studies help quantify interactions and predict the efficacy of the compound against specific targets .

Mechanism of Action

The mechanism of action of N-{3-[hydroxy(phenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[hydroxy(phenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}thiophene-2-carboxamide is unique due to its specific combination of benzothiophene and thiophene rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a different set of molecular targets compared to other similar compounds, making it a valuable compound for further research and development .

Biological Activity

N-{3-[hydroxy(phenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by diverse research findings and case studies.

The compound is characterized by its complex structure which includes a benzothiophene moiety. Its molecular formula is C16_{16}H17_{17}N1_{1}O1_{1}S2_{2}, with a molecular weight of approximately 307.44 g/mol. The presence of the thiophene and benzothiophene rings contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : A related compound showed an MIC value of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
  • Mechanism of Action : Molecular docking studies indicated that these compounds interact with critical bacterial enzymes such as DNA gyrase, forming hydrogen bonds that inhibit bacterial growth .
CompoundMicroorganismMIC (µM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21

Anticancer Activity

The compound has been evaluated for its anticancer potential, particularly as a histone deacetylase (HDAC) inhibitor:

  • Mechanism : HDAC inhibitors are known to induce differentiation and apoptosis in tumor cells. Compounds with similar structures have shown promising antiproliferative effects against various cancer cell lines .
  • Case Study : In vitro studies indicated that derivatives of benzothiophene exhibited cytotoxic effects on human tumor cells, suggesting that the target compound may share similar properties .

Anti-inflammatory Activity

The anti-inflammatory properties of thiophene derivatives have been explored in various studies:

  • Inhibition of Inflammatory Pathways : Compounds related to this compound have been shown to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a related thiophene derivative displayed potent antifungal activity against Candida species and selective action against Gram-positive bacteria . The study involved evaluating the growth inhibition zones compared to solvent controls.
  • Anticancer Effects : A series of benzothiophene derivatives were synthesized and tested for their ability to inhibit HDACs. The results showed that certain compounds induced significant apoptosis in cancer cell lines .

Properties

CAS No.

936077-60-0

Molecular Formula

C20H19NO2S2

Molecular Weight

369.5 g/mol

IUPAC Name

N-[3-[hydroxy(phenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C20H19NO2S2/c22-18(13-7-2-1-3-8-13)17-14-9-4-5-10-15(14)25-20(17)21-19(23)16-11-6-12-24-16/h1-3,6-8,11-12,18,22H,4-5,9-10H2,(H,21,23)

InChI Key

UGVGHGJFWIBCOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CS3)C(C4=CC=CC=C4)O

Origin of Product

United States

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